2-(3-Dimethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole
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Overview
Description
2-(3-Dimethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which combines an indole core with a tetrahydropyrimido ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Dimethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-(3-Dimethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
2-(3-Dimethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Dimethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications.
3,3’-Diindolylmethane: Studied for its anticancer effects and ability to modulate hormone activity.
Uniqueness
2-(3-Dimethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is unique due to its combination of an indole core with a tetrahydropyrimido ring and a dimethylaminopropionyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61802-42-4 |
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Molecular Formula |
C18H25N3O |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(5,7-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indol-2-yl)propan-1-one |
InChI |
InChI=1S/C18H25N3O/c1-13-5-6-17-15(11-13)14(2)16-7-10-20(12-21(16)17)18(22)8-9-19(3)4/h5-6,11H,7-10,12H2,1-4H3 |
InChI Key |
JUGHHPWVPUEEGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CN(CCC3=C2C)C(=O)CCN(C)C |
Origin of Product |
United States |
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